molecular formula C25H22N2OS2 B286334 2-benzyl-4,5-bis(benzylsulfanyl)-3(2H)-pyridazinone

2-benzyl-4,5-bis(benzylsulfanyl)-3(2H)-pyridazinone

Cat. No. B286334
M. Wt: 430.6 g/mol
InChI Key: JBPUYTNUPHYESN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzyl-4,5-bis(benzylsulfanyl)-3(2H)-pyridazinone, also known as BBP, is a heterocyclic compound that has attracted attention due to its potential applications in the field of medicinal chemistry. This compound has shown promising results in various scientific research studies, mainly due to its unique structural features and biological activities.

Mechanism of Action

The mechanism of action of 2-benzyl-4,5-bis(benzylsulfanyl)-3(2H)-pyridazinone is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins, as well as the modulation of cellular signaling pathways. 2-benzyl-4,5-bis(benzylsulfanyl)-3(2H)-pyridazinone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 2-benzyl-4,5-bis(benzylsulfanyl)-3(2H)-pyridazinone has also been found to interact with the adenosine A1 receptor, a protein that regulates various physiological processes, including blood pressure and heart rate.
Biochemical and Physiological Effects:
2-benzyl-4,5-bis(benzylsulfanyl)-3(2H)-pyridazinone has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-benzyl-4,5-bis(benzylsulfanyl)-3(2H)-pyridazinone can inhibit the proliferation of cancer cells, induce apoptosis, and reduce the production of inflammatory cytokines. In vivo studies have demonstrated that 2-benzyl-4,5-bis(benzylsulfanyl)-3(2H)-pyridazinone can reduce inflammation, alleviate pain, and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

2-benzyl-4,5-bis(benzylsulfanyl)-3(2H)-pyridazinone has several advantages for laboratory experiments, including its relatively simple synthesis method, low cost, and diverse biological activities. However, 2-benzyl-4,5-bis(benzylsulfanyl)-3(2H)-pyridazinone also has limitations, such as its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the scientific research on 2-benzyl-4,5-bis(benzylsulfanyl)-3(2H)-pyridazinone, including:
1. Investigation of the structure-activity relationship of 2-benzyl-4,5-bis(benzylsulfanyl)-3(2H)-pyridazinone and its analogs to optimize its biological activities and pharmacokinetic properties.
2. Evaluation of the safety and toxicity profiles of 2-benzyl-4,5-bis(benzylsulfanyl)-3(2H)-pyridazinone in preclinical and clinical studies to determine its potential as a therapeutic agent.
3. Exploration of the potential of 2-benzyl-4,5-bis(benzylsulfanyl)-3(2H)-pyridazinone as a drug candidate for the treatment of various diseases, such as cancer, inflammation, and neurodegenerative disorders.
4. Development of novel methods for the synthesis of 2-benzyl-4,5-bis(benzylsulfanyl)-3(2H)-pyridazinone and its analogs to improve the yield and purity of the compound.
5. Investigation of the mechanisms underlying the biological activities of 2-benzyl-4,5-bis(benzylsulfanyl)-3(2H)-pyridazinone to better understand its mode of action and identify new therapeutic targets.
In conclusion, 2-benzyl-4,5-bis(benzylsulfanyl)-3(2H)-pyridazinone is a promising compound that has shown potential applications in various scientific research fields. Further studies are needed to fully understand its biological activities, mechanisms of action, and pharmacological properties, as well as its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 2-benzyl-4,5-bis(benzylsulfanyl)-3(2H)-pyridazinone can be achieved through several methods, including the reaction of 2-aminopyridine with benzyl bromide and benzenesulfonic acid, or the reaction of 2-chloropyridine with benzyl mercaptan and sodium sulfide. The yield of 2-benzyl-4,5-bis(benzylsulfanyl)-3(2H)-pyridazinone can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and solvent.

Scientific Research Applications

2-benzyl-4,5-bis(benzylsulfanyl)-3(2H)-pyridazinone has shown potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 2-benzyl-4,5-bis(benzylsulfanyl)-3(2H)-pyridazinone has been investigated for its anti-inflammatory, anti-tumor, and anti-viral activities. In biochemistry, 2-benzyl-4,5-bis(benzylsulfanyl)-3(2H)-pyridazinone has been studied for its interactions with proteins and enzymes, as well as its effects on cellular signaling pathways. In pharmacology, 2-benzyl-4,5-bis(benzylsulfanyl)-3(2H)-pyridazinone has been evaluated for its pharmacokinetic and pharmacodynamic properties, as well as its toxicity and safety profiles.

properties

Molecular Formula

C25H22N2OS2

Molecular Weight

430.6 g/mol

IUPAC Name

2-benzyl-4,5-bis(benzylsulfanyl)pyridazin-3-one

InChI

InChI=1S/C25H22N2OS2/c28-25-24(30-19-22-14-8-3-9-15-22)23(29-18-21-12-6-2-7-13-21)16-26-27(25)17-20-10-4-1-5-11-20/h1-16H,17-19H2

InChI Key

JBPUYTNUPHYESN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C(=O)C(=C(C=N2)SCC3=CC=CC=C3)SCC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=C(C=N2)SCC3=CC=CC=C3)SCC4=CC=CC=C4

Origin of Product

United States

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